3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of pyrazole, furan, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-methylpyrazole and furan-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and urea formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(phenylmethyl)urea
- 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(benzyl)urea
Uniqueness
The uniqueness of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea lies in its combination of pyrazole, furan, and naphthalene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-25-19(11-12-24-25)20-10-9-17(27-20)14-23-21(26)22-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13-14H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVVAQWRWMPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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